Shepherdin (79-87) (TFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Shepherdina (79-87) (sal de trifluoroacetato) es un antagonista peptidomimético del complejo entre la proteína de choque térmico 90 (Hsp90) y la survivina, un regulador clave de la viabilidad de las células tumorales. Este compuesto, que comprende los aminoácidos 79 a 87 de la shepherdina, exhibe una potente y amplia actividad antitumoral, selectividad de acción en las células tumorales frente a los tejidos normales e inhibición del crecimiento tumoral in vivo sin toxicidad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Shepherdina (79-87) (sal de trifluoroacetato) se sintetiza utilizando síntesis de péptidos en fase sólida (SPPS) con química Fmoc. La secuencia de aminoácidos (Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Leu) se ensambla paso a paso en un soporte sólido, con cada aminoácido acoplándose a la cadena peptídica en crecimiento . Después de que la cadena peptídica esté completamente ensamblada, se escinde del soporte sólido y se purifica mediante cromatografía líquida de alta resolución (HPLC) para lograr una pureza de ≥95% .

Métodos de producción industrial: La producción industrial de Shepherdina (79-87) (sal de trifluoroacetato) sigue rutas sintéticas similares a la síntesis a escala de laboratorio, pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan para aumentar la eficiencia y la consistencia. El proceso de purificación implica HPLC a gran escala, y el producto final se liofiliza para obtener un polvo seco estable .

Análisis De Reacciones Químicas

Tipos de reacciones: Shepherdina (79-87) (sal de trifluoroacetato) principalmente experimenta la formación de enlaces peptídicos durante su síntesis. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones normales .

Reactivos y condiciones comunes: La síntesis de Shepherdina (79-87) (sal de trifluoroacetato) implica reactivos como aminoácidos protegidos con Fmoc, agentes de acoplamiento como HBTU o HATU, y agentes de desprotección como piperidina . El péptido se ensambla en un soporte sólido, y el producto final se escinde mediante una mezcla de ácido trifluoroacético (TFA), agua y agentes de limpieza .

Principales productos formados: El principal producto formado a partir de la síntesis de Shepherdina (79-87) (sal de trifluoroacetato) es la secuencia peptídica deseada (Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Leu) con un contraión trifluoroacetato .

Aplicaciones Científicas De Investigación

Shepherdina (79-87) (sal de trifluoroacetato) tiene varias aplicaciones de investigación científica, particularmente en los campos de la biología y la terapéutica del cáncer. Se utiliza para estudiar la inhibición del complejo Hsp90-survivina, que es crucial para la supervivencia y proliferación de las células cancerosas . Este compuesto ha mostrado promesas en estudios preclínicos por su capacidad de inducir la apoptosis en las células tumorales sin afectar a las células normales . Además, Shepherdina (79-87) (sal de trifluoroacetato) se utiliza en el desarrollo de radiofármacos para la terapia dirigida del cáncer .

Mecanismo De Acción

Shepherdina (79-87) (sal de trifluoroacetato) ejerce sus efectos al unirse al bolsillo de ATP de la Hsp90, interrumpiendo así la interacción entre la Hsp90 y la survivina . Esta interrupción conduce a la desestabilización de las proteínas cliente de la Hsp90 e induce la apoptosis en las células tumorales a través de mecanismos tanto apoptóticos como no apoptóticos . El compuesto no afecta la viabilidad de las células normales, lo que lo convierte en un agente anticancerígeno selectivo .

Comparación Con Compuestos Similares

Shepherdina (79-87) (sal de trifluoroacetato) es única en su capacidad de dirigirse selectivamente al complejo Hsp90-survivina. Compuestos similares incluyen otros inhibidores de la Hsp90 y antagonistas de la survivina, como la geldanamicina y sus derivados . Shepherdina (79-87) (sal de trifluoroacetato) destaca por su naturaleza peptidomimética y su capacidad de inducir la apoptosis sin afectar a las células normales .

Lista de compuestos similares:- Geldanamicina

- 17-AAG (17-alilamino-17-desmetoxigeldanamicina)

- Radicicol

- Shepherdina (79-83) (sal de trifluoroacetato)

Propiedades

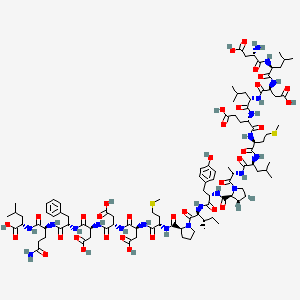

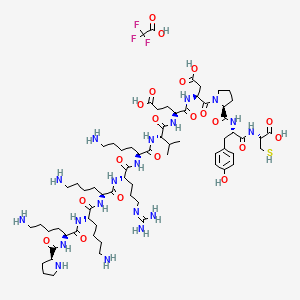

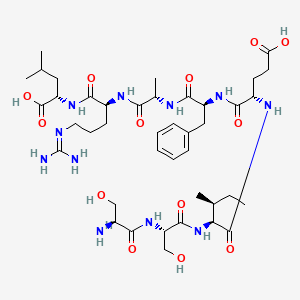

Fórmula molecular |

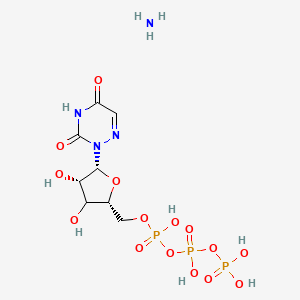

C43H65F3N12O14S |

|---|---|

Peso molecular |

1063.1 g/mol |

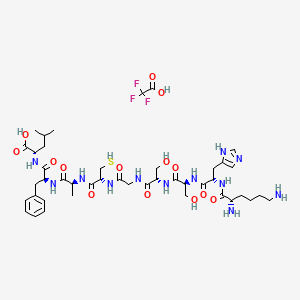

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H64N12O12S.C2HF3O2/c1-22(2)13-29(41(64)65)51-37(60)27(14-24-9-5-4-6-10-24)49-34(57)23(3)47-40(63)32(20-66)48-33(56)17-45-36(59)30(18-54)52-39(62)31(19-55)53-38(61)28(15-25-16-44-21-46-25)50-35(58)26(43)11-7-8-12-42;3-2(4,5)1(6)7/h4-6,9-10,16,21-23,26-32,54-55,66H,7-8,11-15,17-20,42-43H2,1-3H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,60)(H,52,62)(H,53,61)(H,64,65);(H,6,7)/t23-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |

Clave InChI |

ISRJQWVUEJCODH-BNRNJGPNSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[2-Chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid](/img/structure/B10857458.png)

![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole;hydrochloride](/img/structure/B10857466.png)

![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10857507.png)

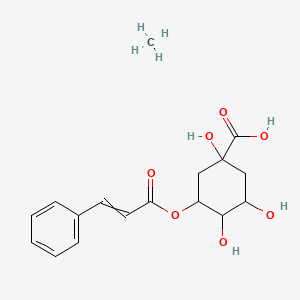

![methane;(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B10857521.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857548.png)